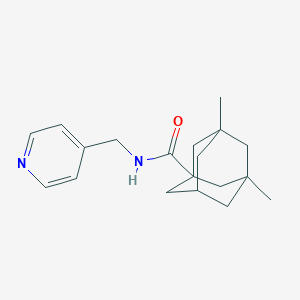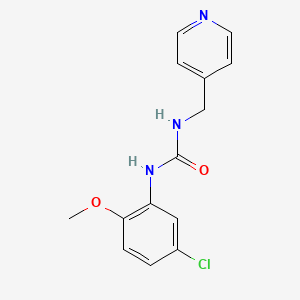
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a member of the aminoalkylindole family and is structurally similar to Δ9-tetrahydrocannabinol (THC), the main psychoactive compound found in marijuana. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. This binding results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the feelings of euphoria and relaxation that are associated with marijuana use.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects on the body. These include the activation of the CB1 receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of the endocannabinoid system at very low concentrations. It is also stable and easy to store, which makes it a convenient compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is also highly lipophilic, which means that it can accumulate in fatty tissues and lead to long-term effects that are difficult to study.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its effects on the body. One area of research is the development of new synthetic cannabinoids that are more potent and selective for specific receptors in the endocannabinoid system. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Lastly, researchers are exploring the use of synthetic cannabinoids in the treatment of various medical conditions, including pain, anxiety, and cancer.
Synthesemethoden
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a variety of methods, including the condensation of 2,3-dimethylphenol with naphthalene-1-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2,3-dimethylphenol with cyclohexanone in the presence of a Lewis acid catalyst, followed by the reduction of the resulting ketone with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been used in a variety of scientific studies to investigate the endocannabinoid system and its effects on the body. One study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. Another study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-8-7-11-17(13(12)2)22-14(3)18(21)19(4)15-9-5-6-10-16(15)20/h7-8,11,14-16,20H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADRLGZUWMIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309311.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)


![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)

![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)
![2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)